2-(3',4'-Dihydroxybutyl)quinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

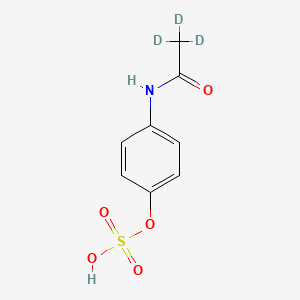

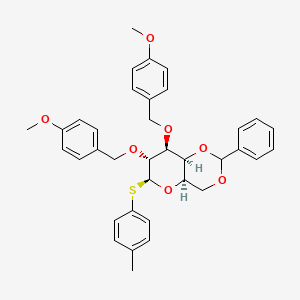

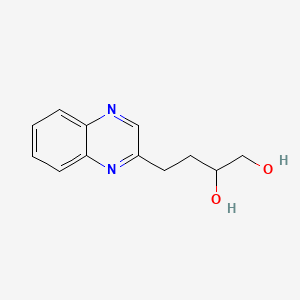

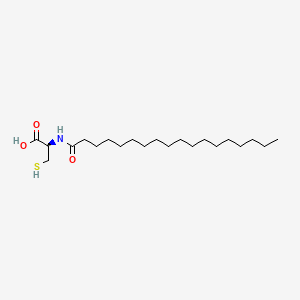

2-(3’,4’-Dihydroxybutyl)quinoxaline is a food metabolite . It has a molecular formula of C12H14N2O2 and a molecular weight of 218.25 .

Physical And Chemical Properties Analysis

2-(3’,4’-Dihydroxybutyl)quinoxaline has a molecular weight of 218.25 and a molecular formula of C12H14N2O2 . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación

Antibacterial Activity

One significant application of quinoxaline derivatives, including 2-(3',4'-Dihydroxybutyl)quinoxaline, is in the field of antibacterial research. For instance, Dirlam et al. (1979) found that 1-Hydroxy-1-methyl-1,3-dihydrofuro[3,4-b]quinoxaline 4,9-dioxide, a quinoxaline derivative, shows exceptional in vivo activity against bacteria such as Escherichia coli and Salmonella choleraesuis (Dirlam et al., 1979). Moreover, studies by Vieira et al. (2014) on quinoxaline 1,4-dioxide and its derivatives also emphasize their antimicrobial properties, particularly against bacterial and yeast strains (Vieira et al., 2014).

Neuroprotection in Cerebral Ischemia

Quinoxaline derivatives have been explored for their neuroprotective effects. Sheardown et al. (1990) identified that 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) is a potent inhibitor of non-NMDA glutamate receptors, offering protection against global ischemia (Sheardown et al., 1990).

Synthesis of Novel Compounds

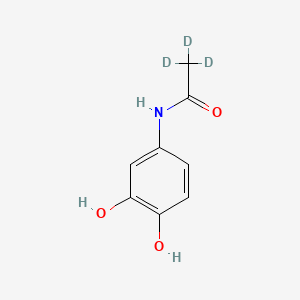

Research by Morita et al. (1984) shows that quinoxaline and benzimidazole derivatives can be synthesized from L-rhamnose and L-fucose under specific conditions, yielding compounds like 2-(2′R,3′S)-2-(2′,3′-dihydroxybutyl)quinoxaline (Morita et al., 1984).

Pesticidal Activities

Quinoxaline derivatives have been investigated for their potential as pesticides. Liu et al. (2020) synthesized novel quinoxaline derivatives and found that they exhibited herbicidal, fungicidal, and insecticidal activities, suggesting their use in agricultural contexts (Liu et al., 2020).

Corrosion Inhibition

In the context of materials science, Zarrouk et al. (2014) studied the role of quinoxalines as corrosion inhibitors for copper, highlighting the importance of molecular structure in determining their efficacy (Zarrouk et al., 2014).

Safety And Hazards

While specific safety and hazard information for 2-(3’,4’-Dihydroxybutyl)quinoxaline is not available, general safety measures for handling chemicals should be followed. These include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .

Propiedades

IUPAC Name |

4-quinoxalin-2-ylbutane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c15-8-10(16)6-5-9-7-13-11-3-1-2-4-12(11)14-9/h1-4,7,10,15-16H,5-6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCLMYCHHSCHBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)CCC(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661930 |

Source

|

| Record name | 4-(Quinoxalin-2-yl)butane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3',4'-Dihydroxybutyl)quinoxaline | |

CAS RN |

80840-08-0 |

Source

|

| Record name | 4-(Quinoxalin-2-yl)butane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(-)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol, Hydrochloride](/img/structure/B561901.png)

![3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major)](/img/no-structure.png)